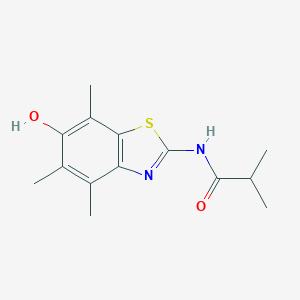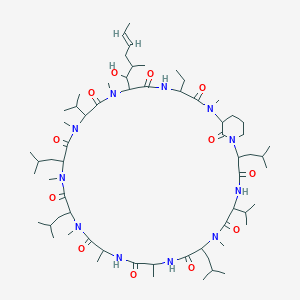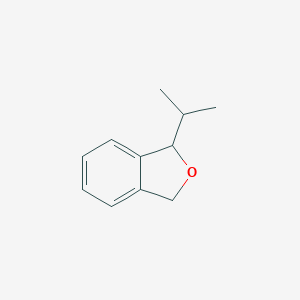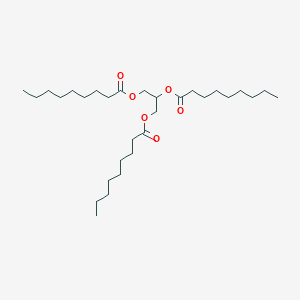
trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as Ephenidine and is used in scientific research for its potential as a dissociative anesthetic and for its effects on the central nervous system. Ephenidine has been found to have a unique mechanism of action that makes it different from other dissociative anesthetics.
Mecanismo De Acción
Ephenidine works by blocking the NMDA receptor, which is responsible for the regulation of glutamate in the brain. Glutamate is an important neurotransmitter that is involved in learning, memory, and cognition. When the NMDA receptor is blocked, the release of glutamate is inhibited, resulting in a decrease in neuronal activity. This leads to the dissociative effects that are characteristic of Ephenidine.
Efectos Bioquímicos Y Fisiológicos
Ephenidine has been found to produce a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause respiratory depression. Ephenidine has also been found to produce sedative and anesthetic effects, as well as hallucinations and dissociative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ephenidine in lab experiments is its unique mechanism of action. Ephenidine has been found to have a different mechanism of action than other dissociative anesthetics, which makes it a valuable tool for studying the NMDA receptor and glutamate regulation. However, one of the limitations of using Ephenidine in lab experiments is its potential for abuse. Ephenidine is a controlled substance in many countries, and its use is strictly regulated.
Direcciones Futuras
There are several future directions for research on Ephenidine. One area of research is the development of new drugs that target the NMDA receptor. Ephenidine has been found to have potential as a treatment for depression and anxiety disorders, and further research in this area could lead to the development of new drugs that are more effective than current treatments. Another area of research is the study of the long-term effects of Ephenidine use. It is important to understand the potential risks associated with Ephenidine use, especially in the context of its potential as a treatment for depression and anxiety disorders.
Métodos De Síntesis
Ephenidine is synthesized by the reaction of 2-bromoethyl ethyl ether with 3-methylpiperidine in the presence of sodium hydride. The resulting compound is then reacted with phenylmagnesium bromide to form Ephenidine. The synthesis method of Ephenidine is relatively simple, and the compound can be obtained in high yield.
Aplicaciones Científicas De Investigación
Ephenidine is used in scientific research for its potential as a dissociative anesthetic. It has been found to produce effects similar to other dissociative anesthetics, such as ketamine and phencyclidine. Ephenidine has also been found to have potential as a treatment for depression and anxiety disorders. It is believed that Ephenidine works by blocking the NMDA receptor, which is responsible for the regulation of glutamate in the brain.
Propiedades
Número CAS |
125080-86-6 |
|---|---|
Nombre del producto |
trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine |
Fórmula molecular |
C16H26N2O |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
(3R,4S)-1-(2-ethoxyethyl)-3-methyl-2-phenylpiperidin-4-amine |
InChI |
InChI=1S/C16H26N2O/c1-3-19-12-11-18-10-9-15(17)13(2)16(18)14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12,17H2,1-2H3/t13-,15+,16?/m1/s1 |
Clave InChI |
YWENPTPCTWCPKC-YISXUXMPSA-N |
SMILES isomérico |
CCOCCN1CC[C@@H]([C@H](C1C2=CC=CC=C2)C)N |
SMILES |
CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N |
SMILES canónico |
CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N |
Sinónimos |
(3R,4S)-1-(2-ethoxyethyl)-3-methyl-2-phenyl-piperidin-4-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)

